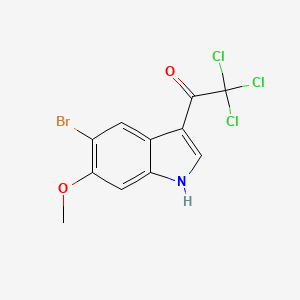
2,2-Dibromo-1-(4-(isopropyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-4-isopropylacetophenone is an organic compound characterized by the presence of two bromine atoms and an isopropyl group attached to an acetophenone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-4-isopropylacetophenone typically involves the bromination of 4-isopropylacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: On an industrial scale, the production of 2,2-Dibromo-4-isopropylacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: The bromine atoms in 2,2-Dibromo-4-isopropylacetophenone can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the acetophenone core.
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form α,β-unsaturated ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Condensation: Catalysts such as tin(II) chloride or samarium(III) iodide are used in the presence of suitable solvents.
Major Products: The major products formed from these reactions include various substituted acetophenones, α,β-unsaturated ketones, and other brominated derivatives.
科学的研究の応用
2,2-Dibromo-4-isopropylacetophenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.
作用機序
The mechanism by which 2,2-Dibromo-4-isopropylacetophenone exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can act as electrophiles, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific application.
類似化合物との比較
2,4-Dibromoacetophenone: Similar in structure but lacks the isopropyl group, leading to different reactivity and applications.
2,2-Dibromo-4,4’-biphenyl: Contains a biphenyl core instead of an acetophenone core, resulting in distinct chemical properties.
2,2-Dibromo-4,4’-dimethylacetophenone: Similar but with methyl groups instead of an isopropyl group, affecting its steric and electronic properties.
特性
分子式 |
C11H12Br2O |
|---|---|
分子量 |
320.02 g/mol |
IUPAC名 |
2,2-dibromo-1-(4-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H12Br2O/c1-7(2)8-3-5-9(6-4-8)10(14)11(12)13/h3-7,11H,1-2H3 |
InChIキー |
XLWYDCYYORXJQY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine--5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B13705411.png)



![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)

![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)

![Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13705472.png)


![3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine](/img/structure/B13705480.png)
